molecular formula C27H32N4O4 B11203761 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B11203761
M. Wt: 476.6 g/mol
InChI Key: VKLVXPXNCFDUHP-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a piperidinyl-pyrazinyl moiety, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the corresponding dimethoxyphenyl intermediate.

    Synthesis of the Piperidinyl-Pyrazinyl Intermediate: This involves the reaction of 4-methylpiperidine with pyrazine-2-carboxylic acid or its derivatives under suitable conditions to form the piperidinyl-pyrazinyl intermediate.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the piperidinyl-pyrazinyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or pyrazinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrazinyl derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of signaling pathways, leading to changes in cellular functions such as gene expression, protein synthesis, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the dimethoxyphenyl, piperidinyl-pyrazinyl, and benzamide moieties in This compound confers distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H32N4O4

Molecular Weight

476.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide

InChI

InChI=1S/C27H32N4O4/c1-19-11-16-31(17-12-19)25-27(30-15-14-28-25)35-22-7-5-21(6-8-22)26(32)29-13-10-20-4-9-23(33-2)24(18-20)34-3/h4-9,14-15,18-19H,10-13,16-17H2,1-3H3,(H,29,32)

InChI Key

VKLVXPXNCFDUHP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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